5-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a dimethoxyphenyl group, a dioxido tetrahydrothiophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Carboxamide Group: Through the reaction of the pyrazole intermediate with carboxylic acid derivatives or acyl chlorides.
Attachment of the Dimethoxyphenyl Group: Via electrophilic aromatic substitution or coupling reactions.
Incorporation of the Dioxido Tetrahydrothiophenyl Group: Through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.
Reduction: Reduction reactions could target the nitro groups or carbonyl functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Catalysis: May serve as a ligand or catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biochemical Research: Used to study enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the dioxido tetrahydrothiophenyl group.
N-(1,1-Dioxido tetrahydro-3-thiophenyl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.
5-Phenyl-N-(1,1-dioxido tetrahydro-3-thiophenyl)-1H-pyrazole-3-carboxamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O5S/c1-23-14-4-3-10(7-15(14)24-2)12-8-13(19-18-12)16(20)17-11-5-6-25(21,22)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
MLKMONYSGGAAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3)OC |
Origin of Product |
United States |
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